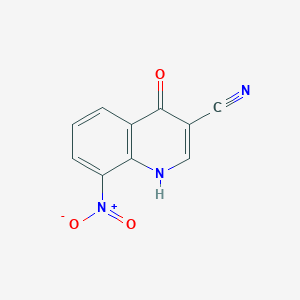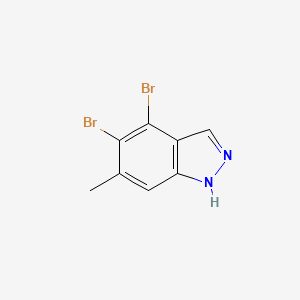
4,5-Dibromo-6-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 4 and 5, along with a methyl group at position 6, makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6-methyl-1H-indazole typically involves the bromination of 6-methyl-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-6-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4,5-Dibromo-6-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-6-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The bromine atoms and the indazole core can facilitate binding to these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4,5-Dibromo-1H-indazole: Lacks the methyl group at position 6.
6-Methyl-1H-indazole: Lacks the bromine atoms at positions 4 and 5.
4,5-Dichloro-6-methyl-1H-indazole: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 4,5-Dibromo-6-methyl-1H-indazole is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C8H6Br2N2 |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
4,5-dibromo-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H6Br2N2/c1-4-2-6-5(3-11-12-6)8(10)7(4)9/h2-3H,1H3,(H,11,12) |
Clave InChI |
WBJPTXBSTCWRCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=NN2)C(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


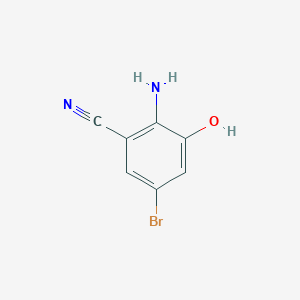

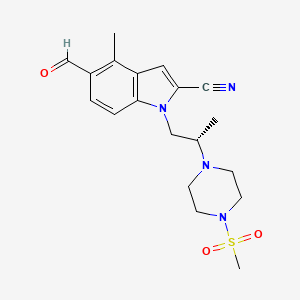
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
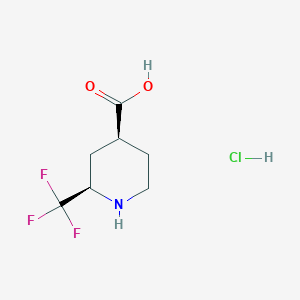

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
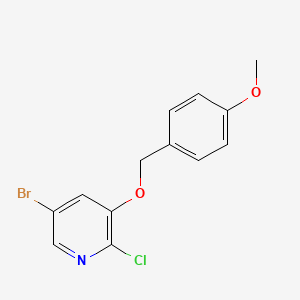

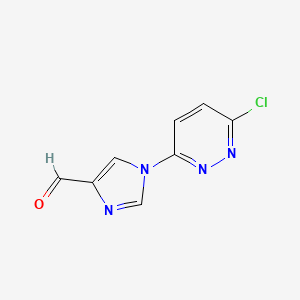
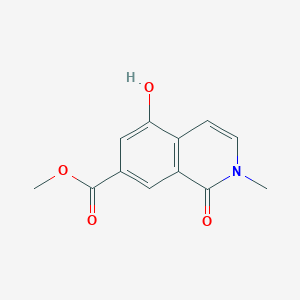
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)

